molecular formula C10H10N2O2 B2826117 2-(3-Cyclopropyl-5-ethynylpyrazol-1-yl)acetic acid CAS No. 2567498-63-7

2-(3-Cyclopropyl-5-ethynylpyrazol-1-yl)acetic acid

Cat. No. B2826117
CAS RN: 2567498-63-7
M. Wt: 190.202
InChI Key: ICZZBARAGDTTQP-UHFFFAOYSA-N
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Description

“2-(3-Cyclopropyl-5-ethynylpyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 2567498-63-7 . It has a molecular weight of 190.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O2/c1-2-8-5-9 (7-3-4-7)11-12 (8)6-10 (13)14/h1,5,7H,3-4,6H2, (H,13,14) .

Scientific Research Applications

Synthesis Techniques and Applications

  • Improved Synthesis Techniques : Studies have demonstrated improved synthesis methods for chalcones and pyrazolines, utilizing ultrasonic irradiation for enhanced yields and reduced reaction times, which could be applicable to the synthesis of related compounds (Gupta, Gupta, & Jain, 2010).
  • Cyclization Reactions : Novel cyclization reactions of cyclopropylideneacetic acids and esters have been reported, offering a method for the facile synthesis of halomethyl-furanones and dihydropyran-ones, which highlights the versatility of acetic acid derivatives in synthetic chemistry (Huang & Zhou, 2002).

Corrosion Inhibition

  • Corrosion Inhibition : Pyrazoline derivatives have been explored for their potential in corrosion inhibition of mild steel in hydrochloric acid solutions. Experimental and computational studies suggest high efficiency, indicating applications in industrial maintenance (Lgaz et al., 2020).

Catalytic Applications

  • Catalytic Applications : The catalytic potential of pyrazol-related compounds has been demonstrated, showing excellent performance in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water, highlighting their utility in green chemistry applications (Xie et al., 2014).

Heterocyclic Compound Synthesis

  • Divergent Cyclisations : The synthesis of novel heterocyclic compounds via divergent cyclizations of pyrazol-acetic acids showcases the utility of these compounds in generating structurally diverse molecules with potential biological activities (Smyth et al., 2007).

Biological Activities

  • Biological Activities : Pyrazoline derivatives have been investigated for their antimicrobial and insecticidal activities, providing a basis for the development of new pharmaceuticals and agrochemicals with enhanced efficacy (Zhao et al., 2008).

properties

IUPAC Name

2-(3-cyclopropyl-5-ethynylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-8-5-9(7-3-4-7)11-12(8)6-10(13)14/h1,5,7H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZZBARAGDTTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NN1CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-5-ethynylpyrazol-1-yl)acetic acid

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